1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
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Overview
Description
1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a trifluoromethylphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in studies involving enzyme inhibition, receptor binding, and cellular imaging.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which could lead to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a similar structure but with a different position of the trifluoromethyl group on the phenyl ring.
1,6-dimethyl-3-(3-(3-(difluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1,6-dimethyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-yl)quinolin-4(1H)-one: This compound has a similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is unique due to the specific combination of its functional groups and the positions of these groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,6-dimethyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-11-6-7-16-14(8-11)17(27)15(10-26(16)2)19-24-18(25-28-19)12-4-3-5-13(9-12)20(21,22)23/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWHXJNYZWGRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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